molecular formula C17H23N3O2S B3872391 5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE

5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE

Cat. No.: B3872391
M. Wt: 333.5 g/mol
InChI Key: DLAOTGOTQHFXHH-UHFFFAOYSA-N
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Description

5-[4-(tert-Butyl)phenyl]-3-(morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione (CAS: 306936-90-3) is a substituted 1,3,4-oxadiazole derivative with a tert-butylphenyl group at position 5 and a morpholinomethyl moiety at position 2. Its molecular formula is C₁₂H₁₄N₂OS, with a molar mass of 234.32 g/mol and a melting point of 157–158°C . The compound is stable at room temperature, as indicated by its storage recommendations .

Properties

IUPAC Name

5-(4-tert-butylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-17(2,3)14-6-4-13(5-7-14)15-18-20(16(23)22-15)12-19-8-10-21-11-9-19/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAOTGOTQHFXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under basic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the oxadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE can undergo various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

In contrast, analogs like 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (–2) incorporate a pyrimidinylthio group, which introduces hydrogen-bonding capacity and aromaticity, likely improving target binding in enzyme inhibition. Similarly, 5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione () features a trifluoromethyl group, enhancing metabolic stability and lipophilicity .

Table 1: Key Physicochemical Properties

Compound Name Molar Mass (g/mol) Melting Point (°C) Notable Substituents
Target Compound 234.32 157–158 tert-Butylphenyl, morpholinomethyl
5-[(Pyrimidin-2-ylthio)methyl] analog (3) Not reported Not reported Pyrimidinylthio methyl
5-(4-(4-Chlorophenyl)thiazol-2-yl) analog (54c) Not reported Not reported Chlorophenylthiazolyl, benzyl
5-[2-(Trifluoromethyl)phenyl] analog ~246.21* Not reported Trifluoromethylphenyl

*Calculated based on molecular formula in .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-[4-(tert-butyl)phenyl]-3-(morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione?

  • Methodological Answer : The compound can be synthesized via aminomethylation of the oxadiazole-thione core using Mannich reactions. Ultrasound-assisted synthesis with molecular sieves (e.g., 4Å) significantly improves yields (75–95%) and reduces reaction time (2–4 hours vs. 10–12 hours under reflux). Key intermediates like 5-(4-substituted-phenyl)-1,3,4-oxadiazole-2(3H)-thione are prepared by reacting acid hydrazides with CS₂ under basic conditions (KOH/ethanol) . Morpholinomethyl groups are introduced using paraformaldehyde and morpholine derivatives under sonication .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Structural characterization employs a combination of:

  • Spectroscopy : ¹H/¹³C NMR (e.g., NH/SH tautomerism at δ 3.8 ppm, aromatic protons at δ 7.0–7.9), IR (C=N at ~1620 cm⁻¹, C=S at ~1425 cm⁻¹), and mass spectrometry for molecular ion confirmation .
  • X-ray crystallography : Resolves crystal packing, bond angles, and intermolecular interactions (e.g., hydrogen bonding involving the thione sulfur and morpholine oxygen) .

Q. Does the oxadiazole-thione ring exhibit tautomerism, and how is it analyzed?

  • Methodological Answer : The NH/SH tautomerism is confirmed via IR (absence of a strong S–H stretch at ~2550 cm⁻¹) and ¹H NMR (exchangeable proton signal at δ 3.8 ppm in DMSO-d₆). Computational studies (e.g., DFT) further validate the thione form as the dominant tautomer .

Advanced Research Questions

Q. What biological activities have been reported for this compound, and how are they evaluated?

  • Methodological Answer : Antifungal activity is assessed using broth microdilution (MIC values against Candida spp. and Aspergillus spp.). Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring show enhanced potency (MIC: 32–64 µg/mL) compared to controls like fluconazole . Anti-inflammatory and antidiabetic activities are evaluated via in vitro enzyme inhibition assays (e.g., α-glucosidase) and in vivo glucose tolerance tests .

Q. How do substituents (e.g., tert-butylphenyl vs. benzyloxy) influence bioactivity?

  • Methodological Answer : Comparative SAR studies reveal:

  • tert-Butylphenyl : Enhances lipophilicity, improving membrane permeability and antifungal activity .
  • Morpholinomethyl : Increases solubility and hydrogen-bonding capacity, critical for target binding (e.g., fungal cytochrome P450) .
    Substituent effects are quantified using Hammett constants and logP calculations .

Q. What computational tools are used to predict binding modes and mechanistic pathways?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations identify interactions with targets like glycogen synthase kinase-3β (GSK-3β) or fungal lanosterol demethylase. DFT calculations (MOPAC) correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .

Q. How does the crystal structure inform solid-state stability and formulation?

  • Methodological Answer : X-ray diffraction reveals π-π stacking of aromatic rings and hydrogen-bonded dimers (S···H–N), which stabilize the lattice and reduce hygroscopicity. These features are critical for designing stable dosage forms .

Q. What are the degradation pathways under physiological or accelerated conditions?

  • Methodological Answer : Forced degradation studies (acid/alkaline hydrolysis, oxidative stress) monitored via HPLC-MS show:

  • Acidic conditions : Cleavage of the morpholinomethyl group.
  • Oxidative conditions : Sulfur oxidation to sulfonic acid derivatives.
    Degradation products are characterized using LC-QTOF-MS .

Methodological Considerations Table

AspectKey TechniquesReferences
Synthesis Ultrasound-assisted Mannich reaction, molecular sieves (4Å)
Structural Analysis X-ray crystallography, ¹H/¹³C NMR, IR
Bioactivity Screening Broth microdilution (CLSI M27/M38), enzyme inhibition assays
Computational Studies Molecular docking (AutoDock), DFT (Gaussian), MD simulations
Stability Forced degradation (HPLC-MS), hygroscopicity testing

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE
Reactant of Route 2
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5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE

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